molecular formula C22H23N5O3S B2392167 N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852143-88-5

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2392167
CAS No.: 852143-88-5
M. Wt: 437.52
InChI Key: BHRYHLFCVREAGN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and indole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Final Coupling: The final step involves coupling the triazole-indole intermediate with the 3,4-dimethoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be used to study the interactions with biological targets, such as proteins or nucleic acids.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: shares structural similarities with other triazole-indole derivatives.

    N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: This compound differs by the presence of a methyl group instead of an ethyl group.

    N-(3,4-dimethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propionamide: This compound has a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-4-27-21(16-12-23-17-8-6-5-7-15(16)17)25-26-22(27)31-13-20(28)24-14-9-10-18(29-2)19(11-14)30-3/h5-12,23H,4,13H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRYHLFCVREAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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